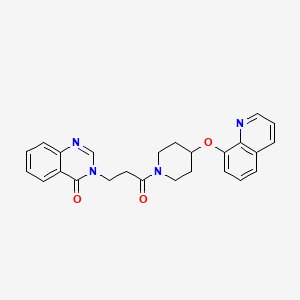
3-(3-oxo-3-(4-(quinolin-8-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-oxo-3-(4-(quinolin-8-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-oxo-3-(4-(quinolin-8-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of quinazolin-4(3H)-one derivatives typically involves various methods, including microwave-assisted techniques that enhance yield and purity. The specific compound under discussion can be synthesized through nucleophilic ring-opening reactions followed by intramolecular cyclization, resulting in a high-purity product suitable for biological evaluation .
Anticancer Activity
Quinazolin-4(3H)-one derivatives have been extensively studied for their anticancer properties. The compound has shown significant antiproliferative activity against various cancer cell lines, including non-small cell lung cancer (NSCLC). In vitro studies have demonstrated that it inhibits cell proliferation by targeting key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway, which is crucial for tumor growth and survival .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | EGFR Inhibition |
| MCF7 (Breast Cancer) | 15.0 | Histone Deacetylase Inhibition |
| HCT116 (Colorectal Cancer) | 10.0 | PI3K/Akt Pathway Modulation |
Antimalarial Activity
In addition to its anticancer properties, derivatives of quinazolin-4(3H)-one have also been evaluated for antimalarial activity. The compound has shown efficacy against Plasmodium berghei in murine models, indicating potential as a therapeutic agent against malaria. The mechanism appears to involve interference with the parasite's metabolic processes, although further studies are needed to elucidate the exact pathways involved .
Table 2: Antimalarial Activity
The biological activity of This compound can be attributed to several mechanisms:
- EGFR Inhibition : By binding to the active site of EGFR, the compound prevents downstream signaling that promotes cell proliferation and survival.
- Histone Deacetylase Inhibition : This leads to altered gene expression patterns that favor apoptosis in cancer cells.
- Interference with Parasite Metabolism : In the case of malaria, the compound disrupts metabolic pathways within Plasmodium species.
Case Studies
Several studies have highlighted the therapeutic potential of quinazolin-4(3H)-one derivatives:
- Study on Lung Cancer : A recent investigation demonstrated that a similar quinazolin derivative exhibited IC50 values comparable to established chemotherapeutics, suggesting that it could serve as a lead compound for further development .
- Antimalarial Evaluation : Another study reported significant antimalarial activity at low doses, indicating that modifications to the quinazolin structure could enhance efficacy against malaria while reducing toxicity .
科学研究应用
Pharmacological Applications
1. Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of quinazolin-4(3H)-one compounds exhibit significant analgesic and anti-inflammatory effects. The compound has been identified as a potential analgesic agent through its interaction with opioid receptors, specifically the ORL-1 receptor, which plays a crucial role in pain modulation. Studies have shown that compounds similar to 3-(3-oxo-3-(4-(quinolin-8-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one can effectively reduce pain in animal models, making them promising candidates for pain management therapies .
2. Neuroprotective Effects
The neuroprotective properties of this compound are linked to its ability to modulate neurotransmitter release and protect against neurodegenerative diseases. It has been suggested that the compound may help in treating conditions such as Alzheimer's disease and other dementias by preventing neuronal damage and promoting cognitive function .
3. Antihypertensive Activity
Recent studies have demonstrated that certain quinazoline derivatives possess antihypertensive properties, acting as effective modulators of blood pressure without adversely affecting heart rate. The mechanism involves the blockade of adrenergic receptors, similar to established antihypertensive drugs like prazosin . This suggests that this compound could be explored for hypertension management.
4. Anxiolytic and Antidepressant Effects
The compound has been noted for its anxiolytic and antidepressant effects in preclinical studies. It appears to influence serotonin and norepinephrine pathways, which are critical in mood regulation. The potential for developing new antidepressants based on this compound is an area of active research .
Case Studies
属性
IUPAC Name |
3-[3-oxo-3-(4-quinolin-8-yloxypiperidin-1-yl)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c30-23(12-16-29-17-27-21-8-2-1-7-20(21)25(29)31)28-14-10-19(11-15-28)32-22-9-3-5-18-6-4-13-26-24(18)22/h1-9,13,17,19H,10-12,14-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMNTYZFURXHDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













